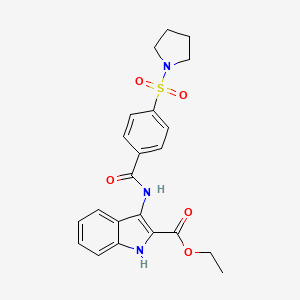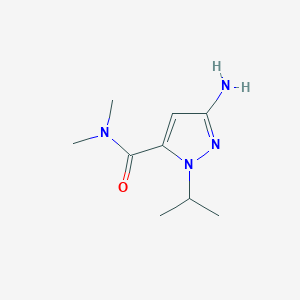![molecular formula C15H14ClN3O B2943927 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine CAS No. 364617-45-8](/img/structure/B2943927.png)
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine
Übersicht
Beschreibung
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine typically involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 2-chloroethylamine.
Ether Formation: 4-chlorophenol is reacted with 2-chloroethylamine under basic conditions to form 2-(4-chlorophenoxy)ethylamine.
Benzimidazole Formation: The intermediate 2-(4-chlorophenoxy)ethylamine is then reacted with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole ring, resulting in the final product, this compound.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques.
Analyse Chemischer Reaktionen
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its benzimidazole core is known to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets within cells. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth, induction of apoptosis, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine can be compared with other benzimidazole derivatives, such as:
2-(4-Chlorophenyl)ethylamine: This compound shares a similar phenoxyethyl structure but lacks the benzimidazole ring, resulting in different biological activities.
4-Chloro-6-substituted phenoxy-2-phenylpyrimidines: These compounds have a pyrimidine core instead of a benzimidazole core, leading to variations in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of the phenoxyethyl and benzimidazole moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-11-5-7-12(8-6-11)20-10-9-19-14-4-2-1-3-13(14)18-15(19)17/h1-8H,9-10H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYRBJPJWNQOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324178 | |
| Record name | 1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
364617-45-8 | |
| Record name | 1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)
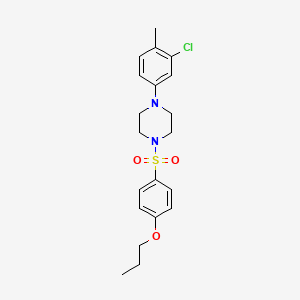

![N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2943852.png)
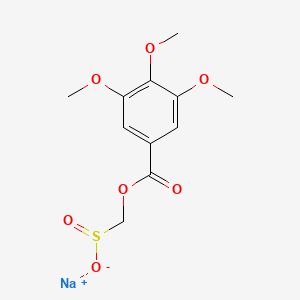
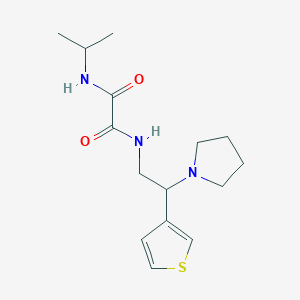

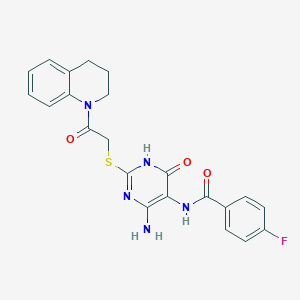
![3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)
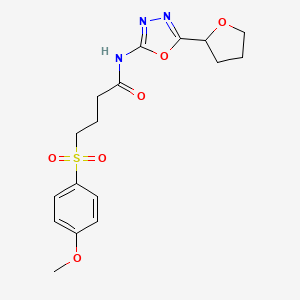

![2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2943865.png)
